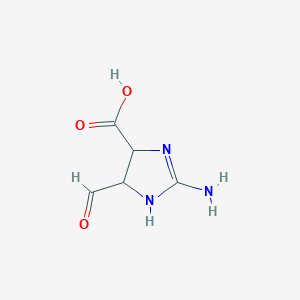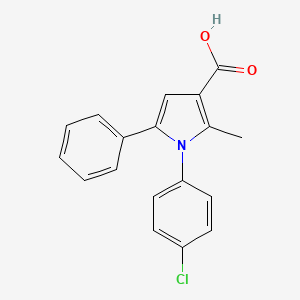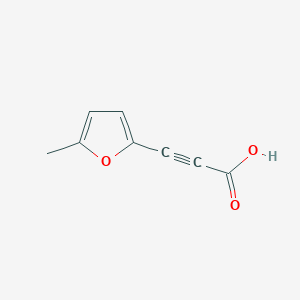
3-(5-Methylfuran-2-yl)prop-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)prop-2-ynoic acid is an organic compound with a unique molecular structure. It is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a prop-2-ynoic acid moiety. This compound has a molecular weight of 150.13 g/mol and a boiling point of 261.48°C
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid can be achieved through several methods. One common approach involves the use of furan derivatives and alkyne precursors. The reaction typically involves the coupling of 5-methylfuran with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the alkyne moiety to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Functionalized furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The furan ring and alkyne moiety allow the compound to participate in various biochemical reactions. It can inhibit the activity of certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Fluoropyridin-2-yl)prop-2-ynoic acid: This compound has a similar structure but with a fluorine atom substituted at the pyridine ring.
3-(Furan-2-yl)prop-2-ynoic acid: Similar to 3-(5-Methylfuran-2-yl)prop-2-ynoic acid but without the methyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position of the furan ring, which can influence its reactivity and biological activity
Eigenschaften
CAS-Nummer |
77034-21-0 |
|---|---|
Molekularformel |
C8H6O3 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3-(5-methylfuran-2-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H6O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,1H3,(H,9,10) |
InChI-Schlüssel |
DJTIHHSFRKQYHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


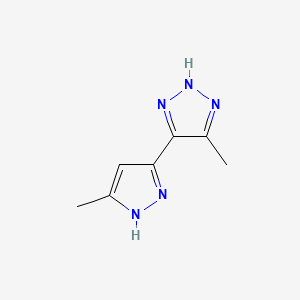
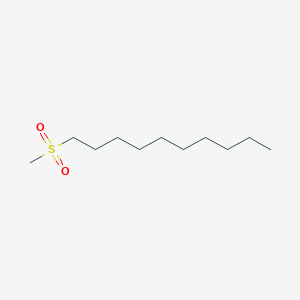
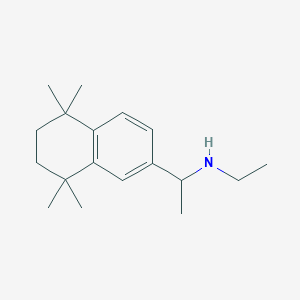


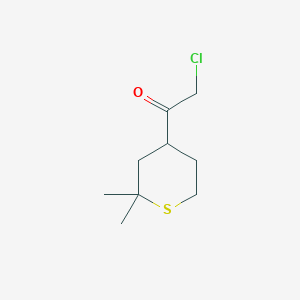
![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)


